molecular formula C13H11NO2S B351534 (E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione CAS No. 292172-22-6

(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione

Cat. No. B351534
M. Wt: 245.3g/mol
InChI Key: XWGJEYLUCQLPAT-BIZFVBGRSA-N
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Description

“(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione (TZD), a heterocyclic compound consisting of a five-membered C3NS ring . The TZD moiety has been studied extensively due to its synthetic variety and therapeutic relevance . It is reported to possess extensive biological potential such as antifungal, analgesic, anti-inflammatory, hypoglycemic, antimalarial, antiproliferative, antitubercular, antioxidant, antiviral, hypolipidemic, and antibacterial properties .


Synthesis Analysis

The synthesis of thiazolidine-2,4-dione analogues involves different spectral techniques such as 1H-NMR, IR, MS, etc., to confirm the chemical structures of the synthesized analogues . The different substitution of amines/anilines used to synthesize the final derivatives of 5-((E)-4-((E)-(substitutedaryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione played an important role in improving the antimicrobial and antioxidant activities .


Molecular Structure Analysis

The molecular structure of “(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione” was confirmed using various spectral techniques such as 1H-NMR, IR, MS, etc . The interaction between synthesized thiazolidine-2,4-dione compounds and DNA gyrase was explored using molecular docking studies .


Chemical Reactions Analysis

The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione” were confirmed using physiochemical parameters and spectral techniques .

Scientific Research Applications

Corrosion Inhibition

Thiazolidinedione derivatives, including compounds similar to (E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione, have been studied for their corrosion inhibition properties. These compounds showed potential as inhibitors for mild steel corrosion in hydrochloric acid solution. The inhibition efficiency was found to increase with the concentration of the inhibitor. The adsorption of these inhibitors on the mild steel surface followed the Langmuir adsorption isotherm, indicating their potential application in corrosion protection (Yadav, Behera, Kumar, & Yadav, 2015).

Anticancer Activity

A range of thiazolidinedione derivatives has been synthesized and evaluated for their anticancer activity. These compounds showed potential against various human cancer cell lines, including A549, A375, MCF-7, and HT-29. Their synthesis and anticancer properties highlight the potential therapeutic application of these compounds in oncology (Ashok & Vanaja, 2016).

Antimicrobial Properties

Studies have also explored the antimicrobial properties of thiazolidinedione derivatives. These compounds exhibited distinct antimicrobial effects and can potentially increase the sensitivity of certain clinical strains to antibiotics. This suggests their use in developing new antimicrobial chemotherapeutic agents (Derkach et al., 2016).

Antidiabetic and Hypolipidemic Activities

Thiazolidinedione derivatives have been evaluated for their antidiabetic and hypolipidemic activities. These compounds were tested in genetically obese and diabetic mice, with some showing significant hypoglycemic and hypolipidemic activities. This indicates their potential use in treating diabetes and related metabolic disorders (Sohda et al., 1982).

Dual Inhibitor of Signaling Pathways

Some thiazolidinedione derivatives have been identified as dual inhibitors of the Raf/MEK/ERK and the PI3K/Akt signaling pathways. These findings suggest their potential in developing new treatments for diseases where these pathways are critical, such as certain types of cancer (Li et al., 2010).

Future Directions

The increasing rate of microbial infection and development of drug resistance amongst different microbial strains are the major cause of worry for human life worldwide . This prompts the medicinal chemist/pharmacologist to explore their research to find alternative antimicrobial drug therapies . The TZD moiety is reported to possess extensive biological potential and can be used as a lead structure for further optimizing into potent antimicrobial molecules .

properties

IUPAC Name

(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-9(7-10-5-3-2-4-6-10)8-11-12(15)14-13(16)17-11/h2-8H,1H3,(H,14,15,16)/b9-7+,11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGJEYLUCQLPAT-BIZFVBGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione

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